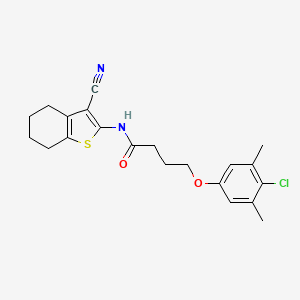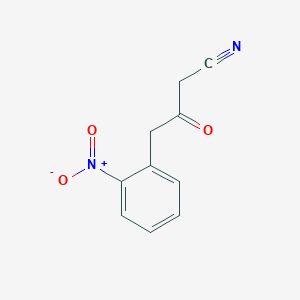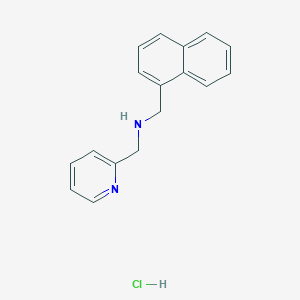![molecular formula C18H23NO3 B4177297 N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4177297.png)
N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide, also known as OXC, is a bicyclic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of pro-inflammatory cytokines such as prostaglandins. By inhibiting COX-2, N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide reduces the production of these cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have significant biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its high purity and yield. This makes it ideal for use in medicinal chemistry and material science applications. However, one of the limitations of using N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is its relatively high cost compared to other compounds. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research and development of N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide. One potential direction is the investigation of its potential as an anti-cancer agent. It has been shown to inhibit the growth of certain cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another potential direction is the investigation of its potential as a neuroprotective agent in human clinical trials. Finally, the use of N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide as a chiral auxiliary in asymmetric synthesis could be further explored to develop new and efficient synthetic methods for the production of chiral compounds.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a bicyclic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in various fields and to develop new and efficient synthetic methods for its production.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been investigated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In material science, N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-16-9-4-3-8-15(16)19-18(21)14-10-12-6-5-7-13(11-14)17(12)20/h3-4,8-9,12-14H,2,5-7,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVWFVGFTOCDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC3CCCC(C2)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177219.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4177229.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4177239.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4177269.png)
amino]benzamide](/img/structure/B4177274.png)


![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)

![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4177319.png)
